![molecular formula C12H11BrO3 B2561898 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde CAS No. 429621-52-3](/img/structure/B2561898.png)
2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde
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Overview
Description
2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde is a chemical compound with the molecular formula C12H11BrO3 . It has an average mass of 283.118 Da and a monoisotopic mass of 281.989136 Da .
Synthesis Analysis
The synthesis of a similar compound, 2-(prop-2-ynyloxy)benzaldehyde, was developed using three different aqueous micellar media . The targeted product ether is completely immiscible in water, but in combination with interface active surfactants, it has been possible to produce the hydrophobic organic compound in water . In the experiments, it was observed that salicylaldehyde and propargyl bromide interacted best in CTAB media and the yield of the formed product was 96% .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde are not mentioned in the search results, a related compound, 2-(prop-2-ynyloxy)benzaldehyde, has been synthesized using salicylaldehyde and propargyl bromide in aqueous micellar media .Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde serves as a precursor in the synthesis of complex organic compounds. Studies have demonstrated methods for synthesizing derivatives of this compound and analyzing their structures. For example, Wang Yong-jian reported the synthesis of related compounds, emphasizing the characterization techniques such as NMR spectroscopy and X-ray diffraction analysis, which provide detailed insight into the molecular structure and confirm the successful synthesis of targeted compounds (Wang Yong-jian, 2010).
Antioxidant, Antimicrobial, and Anticancer Properties
Research has explored the biological activities of derivatives, such as their antioxidant, antimicrobial, and anticancer properties. M. Konuş and colleagues synthesized derivatives and evaluated their effectiveness in these areas, finding that certain compounds exhibited significant biological activity. This highlights the potential for using these compounds in developing new therapeutic agents (M. Konuş et al., 2019).
Materials Science Applications
In materials science, the compound and its derivatives have been used in synthesizing novel polymers and materials. G. Kharas et al. described the preparation and copolymerization of related ethylenes with styrene, leading to the development of materials with potential applications in various industries due to their unique properties, such as thermal stability and chemical resistance (G. Kharas et al., 2016).
Green Chemistry and Synthesis
The compound's role in green chemistry has also been explored, with studies focusing on environmentally friendly synthesis methods. Sangita Mandal and colleagues developed an aqueous micellar media method for synthesizing 2-(prop-2-ynyloxy) benzaldehyde derivatives. This approach highlights the compound's versatility and the ongoing efforts to develop more sustainable and eco-friendly chemical synthesis processes (Sangita Mandal et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde is Neuropilin-1 (NRP1) . NRP1 is an important molecule in immune signaling, where it has been shown to modulate the actions of TGF-β1 in macrophages and regulatory T cells .
Mode of Action
It is suggested that it may interact with its target, nrp1, to modulate the actions of tgf-β1 . This could result in changes in immune signaling.
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde are likely related to immune signaling, given its interaction with NRP1 . The downstream effects of this interaction could include modulation of macrophage and regulatory T cell activity .
Result of Action
The molecular and cellular effects of 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde’s action are likely related to its modulation of immune signaling via interaction with NRP1 . This could result in changes in the activity of macrophages and regulatory T cells .
properties
IUPAC Name |
2-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h1,6-8H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFOSGMZEYWACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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